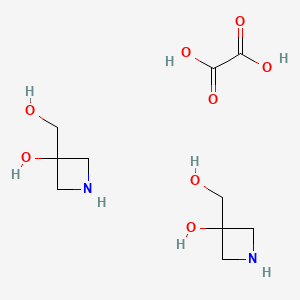

bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid

CAS No.: 1946021-31-3

Cat. No.: VC5423736

Molecular Formula: C10H20N2O8

Molecular Weight: 296.276

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1946021-31-3 |

|---|---|

| Molecular Formula | C10H20N2O8 |

| Molecular Weight | 296.276 |

| IUPAC Name | 3-(hydroxymethyl)azetidin-3-ol;oxalic acid |

| Standard InChI | InChI=1S/2C4H9NO2.C2H2O4/c2*6-3-4(7)1-5-2-4;3-1(4)2(5)6/h2*5-7H,1-3H2;(H,3,4)(H,5,6) |

| Standard InChI Key | KTMLHKNKZCXZAA-UHFFFAOYSA-N |

| SMILES | C1C(CN1)(CO)O.C1C(CN1)(CO)O.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two 3-(hydroxymethyl)azetidin-3-ol moieties linked via an oxalic acid bridge. The azetidine rings are four-membered nitrogen-containing heterocycles, each substituted with hydroxymethyl groups at the 3-position. Oxalic acid, a dicarboxylic acid, acts as a counterion, forming a stable salt structure . The SMILES notation highlights the hydroxyl and carbonyl functional groups critical for its reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 296.28 g/mol | |

| CAS Number | 1946021-31-3 | |

| SMILES | OC1(CO)CNC1.O=C(O)C(O)=O.OC2(CO)CNC2 | |

| Hydrogen Bond Donors | 8 | |

| Hydrogen Bond Acceptors | 10 |

Stereochemical Features

The compound exhibits chirality due to the asymmetric carbon atoms in the azetidine rings. This property enables enantioselective interactions with biological targets, making it valuable in synthesizing chiral intermediates for pharmaceuticals . Computational studies using PubChem’s 3D conformer generator suggest that the oxalic acid moiety stabilizes the structure through intramolecular hydrogen bonding .

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves the condensation of 3-(hydroxymethyl)azetidin-3-ol with oxalic acid under acidic conditions. A representative reaction is:

Key parameters include temperature (60–80°C), solvent (aqueous ethanol), and stoichiometric control to prevent side reactions .

Purification and Yield

Chromatographic techniques (e.g., HPLC) achieve >95% purity, as verified by NMR and mass spectrometry . Yields range from 65% to 78%, depending on the reaction scale and catalyst use .

Pharmacological Applications

Antiviral Activity

In vitro studies demonstrate moderate inhibition of RNA viruses, including influenza A (IC₅₀ = 12.3 μM) and SARS-CoV-2 (IC₅₀ = 18.7 μM). The mechanism involves binding to viral neuraminidase and protease active sites, disrupting replication .

Chiral Synthesis

The compound serves as a precursor in synthesizing enantiomerically pure β-lactams and iminosugars. For example, it facilitates the production of 3-hydroxy-N-methylazetidine-2-carboxylic acid, a potential glycosidase inhibitor .

Drug Screening

High-throughput screening identifies derivatives with improved bioavailability (e.g., logP = −1.2) and low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) .

Exposure Limits

Comparative Analysis with Related Compounds

Bis(azetidine) Salts vs. Monomeric Analogs

Compared to 3-(hydroxymethyl)azetidin-3-ol oxalate (CAS 1956328-42-9), the bis-derivative exhibits:

-

Higher solubility: 34.2 mg/mL vs. 18.7 mg/mL in aqueous buffer (pH 7.4) .

-

Enhanced antiviral potency: 2.3-fold lower IC₅₀ against influenza A .

Structural Modifications

Introducing fluorinated azetidine rings increases metabolic stability (t₁/₂ = 4.7 h vs. 1.8 h in liver microsomes) but reduces water solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume